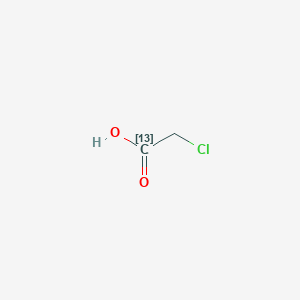

Chloroacetic acid-1-13C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chloroacetic acid-1-13C is a stable isotope-labeled compound that is commonly used in scientific research applications. It is a derivative of chloroacetic acid, a colorless, crystalline organic compound that is widely used in the chemical industry. Chloroacetic acid-1-13C is used as a tracer in metabolic studies, as well as in the synthesis of other labeled compounds.

Mecanismo De Acción

Chloroacetic acid-1-13C acts as a tracer in metabolic studies, allowing researchers to track the movement of labeled compounds through metabolic pathways. It is incorporated into metabolic intermediates and end products, allowing researchers to study the fate of these compounds in cells and organisms.

Efectos Bioquímicos Y Fisiológicos

Chloroacetic acid-1-13C has no known biochemical or physiological effects. It is used solely as a tracer in metabolic studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using chloroacetic acid-1-13C as a tracer is its stability. It is a stable isotope-labeled compound, which means it can be easily tracked through metabolic pathways without breaking down or reacting with other compounds. However, one limitation is that it can be expensive to produce and may not be readily available in all research settings.

Direcciones Futuras

There are many future directions for the use of chloroacetic acid-1-13C in scientific research. One area of interest is the study of metabolic disorders, such as diabetes and obesity. By using chloroacetic acid-1-13C as a tracer, researchers can gain insight into the metabolic pathways involved in these disorders and potentially identify new targets for treatment. Another area of interest is the use of chloroacetic acid-1-13C in the study of cancer metabolism. By tracking the movement of labeled compounds through cancer cells, researchers can gain a better understanding of the metabolic changes that occur in cancer and potentially develop new therapies that target these changes.

Métodos De Síntesis

Chloroacetic acid-1-13C is synthesized through the reaction of 13C-labeled sodium cyanide with chloroacetic acid. The reaction results in the formation of chloroacetic acid-1-13C and sodium chloride.

Aplicaciones Científicas De Investigación

Chloroacetic acid-1-13C is widely used in scientific research applications, particularly in metabolic studies. It is used as a tracer to study metabolic pathways in cells and organisms. It is also used in the synthesis of other labeled compounds, such as amino acids and nucleotides.

Propiedades

Número CAS |

1681-52-3 |

|---|---|

Nombre del producto |

Chloroacetic acid-1-13C |

Fórmula molecular |

C2H3ClO2 |

Peso molecular |

95.49 g/mol |

Nombre IUPAC |

2-chloroacetic acid |

InChI |

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1 |

Clave InChI |

FOCAUTSVDIKZOP-VQEHIDDOSA-N |

SMILES isomérico |

C([13C](=O)O)Cl |

SMILES |

C(C(=O)O)Cl |

SMILES canónico |

C(C(=O)O)Cl |

Pictogramas |

Corrosive; Acute Toxic; Environmental Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.